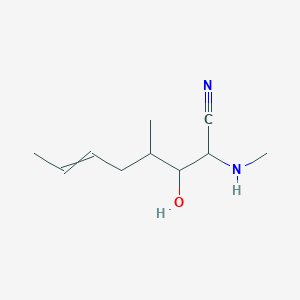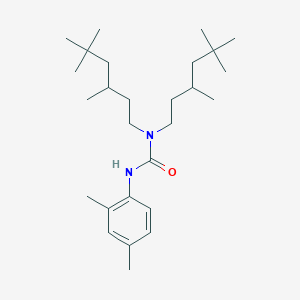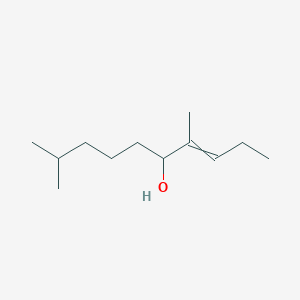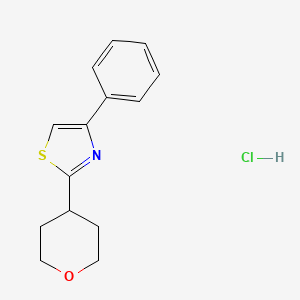
2-(Oxan-4-yl)-4-phenyl-1,3-thiazole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxan-4-yl)-4-phenyl-1,3-thiazole;hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of thiazoles, which are known for their diverse biological activities and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-yl)-4-phenyl-1,3-thiazole;hydrochloride typically involves the reaction of oxan-4-ylamine with 4-phenylthiazole in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid. The intermediate product is then treated with hydrochloric acid to obtain the final hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-4-yl)-4-phenyl-1,3-thiazole;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxan-4-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-yl ketones, while reduction can produce oxan-4-yl alcohols.
Scientific Research Applications
2-(Oxan-4-yl)-4-phenyl-1,3-thiazole;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Oxan-4-yl)-4-phenyl-1,3-thiazole;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cellular growth and proliferation. This inhibition can lead to reduced inflammation and the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 2-(Oxan-4-yl)-N-[4-(oxolan-3-yl)phenyl]pyrrolidine-1-carboxamide
- 2-(Oxan-4-yl)propanoic acid
- 2-(Oxan-4-yl)propan-2-ol
Uniqueness
What sets 2-(Oxan-4-yl)-4-phenyl-1,3-thiazole;hydrochloride apart from similar compounds is its unique thiazole ring structure combined with the oxan-4-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
88572-26-3 |
|---|---|
Molecular Formula |
C14H16ClNOS |
Molecular Weight |
281.8 g/mol |
IUPAC Name |
2-(oxan-4-yl)-4-phenyl-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C14H15NOS.ClH/c1-2-4-11(5-3-1)13-10-17-14(15-13)12-6-8-16-9-7-12;/h1-5,10,12H,6-9H2;1H |
InChI Key |
AMAIQJQLCGSUJA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC(=CS2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


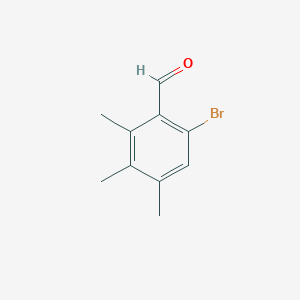
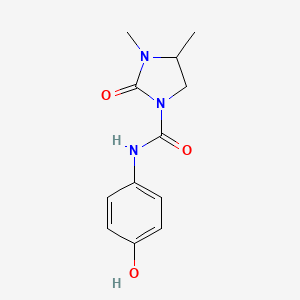
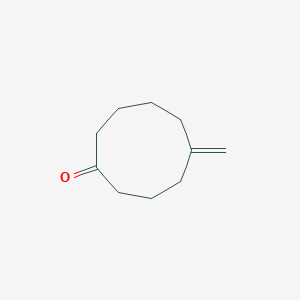
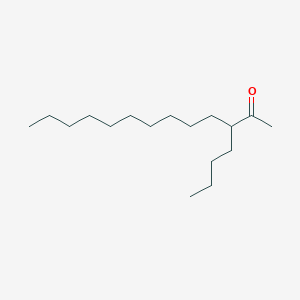
![Propyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14402840.png)
![5-(Hydroxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14402855.png)
![4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile](/img/structure/B14402857.png)
![2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one](/img/structure/B14402870.png)
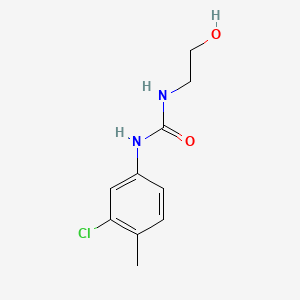
![1-[(Naphthalen-1-yl)sulfanyl]propan-2-one](/img/structure/B14402881.png)
![4,4'-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline]](/img/structure/B14402885.png)
